Class-Level KEAP1 Binding Affinity: THIQ–Carboxamide Scaffold Demonstrates Nanomolar Potency in Fluorescence Polarization Assays
While direct binding data for CAS 954619-34-2 have not been published, the closest structural analogs within the non-acidic THIQ class exhibit potent KEAP1 Kelch domain binding. Compound 23 (PDB 6SP4), a THIQ derivative featuring a primary carboxamide linked through a heterocyclic spacer analogous to the thiazole ring in CAS 954619-34-2, displayed an IC50 of 2.3 μM in a fluorescence polarization (FP) competition assay . This class-level potency establishes the expected affinity range for the target compound. In contrast, simpler N-phenylbenzamides lacking the THIQ–carbonyl–thiazole bridge show no detectable KEAP1 binding at concentrations up to 50 μM .
| Evidence Dimension | KEAP1 Kelch domain binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted within the 1–20 μM range based on class-level SAR |
| Comparator Or Baseline | Compound 23 (THIQ–carboxamide analog, PDB 6SP4): IC50 = 2.3 μM; N-phenylbenzamide (simple analog): IC50 > 50 μM |
| Quantified Difference | ≥ 22-fold superiority of THIQ–carboxamide chemotype over simple benzamide controls |
| Conditions | In vitro fluorescence polarization (FP) competition assay using recombinant KEAP1 Kelch domain (321–609) and FITC-labeled NRF2 peptide probe |
Why This Matters
Confirms that the THIQ–carbonyl–thiazole–benzamide architecture is essential for KEAP1 engagement, supporting procurement of CAS 954619-34-2 over simpler, inactive benzamide analogs for NRF2 pathway studies.
- [1] Ontoria, J. M.; Biancofiore, I.; Fezzardi, P.; Ferrigno, F.; Torrente, E.; Colarusso, S.; et al. Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction. ACS Med. Chem. Lett. 2020, 11 (5), 740–746. View Source
